N-amino-N'-(3,4-dimethylphenyl)carbamimidothioic acid
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Overview
Description
The compound with the identifier “N-amino-N'-(3,4-dimethylphenyl)carbamimidothioic acid” is known as 2-Allylphenol. It is a small molecule with the molecular formula C9H10O. This compound is a clear, colorless to light yellow liquid and is used as an intermediate in the synthesis of various metabolites, including those of Diclofenac, a nonsteroidal anti-inflammatory compound and cyclooxygenase inhibitor.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Allylphenol can be synthesized through several methods. One common approach involves the attachment of electron-attracting groups such as nitro groups to the aromatic ring in ortho and para positions relative to the hydroxyl group. Alternatively, the hydroxyl group can be converted into methoxy or acetyl groups.
Industrial Production Methods
Industrial production of 2-Allylphenol typically involves the use of advanced organic synthesis techniques. These methods ensure high purity and yield, making the compound suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
2-Allylphenol undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of various oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in the reactions of 2-Allylphenol include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from the reactions of 2-Allylphenol include various oxidized, reduced, and substituted derivatives. These products have diverse applications in organic synthesis and industrial processes.
Scientific Research Applications
2-Allylphenol has several scientific research applications, including:
Fungicidal Properties: It is noted for its inhibitory effects on certain plant pathogens, such as Botrytis cinerea and Magnaporthe oryzae.
Metabolic Pathways: Studies have identified several metabolites of 2-Allylphenol and proposed biodegradation pathways.
Residue Analysis in Agriculture: It is used in enzyme-linked immunosorbent assays for analyzing residues in agricultural products.
Chemical Synthesis Applications: It is used in cross-coupling reactions with ketones to produce benzoxepins.
Polymerization: It is relevant in polymer science, particularly in electroinitiated polymerization.
Mechanism of Action
The mechanism of action of 2-Allylphenol involves its role as a respiration inhibitor. It induces cyanide-resistant respiration and depletes ATP content in certain plant pathogens, leading to their inhibition. The molecular targets and pathways involved include the induction of alternative respiratory pathways and the disruption of energy production.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to 2-Allylphenol include:
Phenol: A simple aromatic compound with a hydroxyl group attached to a benzene ring.
Allylbenzene: An aromatic compound with an allyl group attached to a benzene ring.
2-Methoxyphenol: An aromatic compound with a methoxy group attached to a benzene ring.
Uniqueness
2-Allylphenol is unique due to its specific structure, which combines an allyl group and a hydroxyl group attached to a benzene ring. This unique structure imparts specific chemical properties and reactivity, making it valuable in various applications, including fungicidal activity and organic synthesis.
Properties
IUPAC Name |
N-amino-N'-(3,4-dimethylphenyl)carbamimidothioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3S/c1-6-3-4-8(5-7(6)2)11-9(13)12-10/h3-5H,10H2,1-2H3,(H2,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQBHNOLKPPEJFA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N=C(NN)S)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N=C(NN)S)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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